(5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Overview
Description
(5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a phenylprop-2-enylidene group, and a hydroxy-N-methylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The phenylprop-2-enylidene group is then introduced through a condensation reaction, often using aldehydes or ketones as starting materials
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The anilino group can undergo nucleophilic substitution reactions.
Condensation: The phenylprop-2-enylidene group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include ketones, aldehydes, amines, and larger condensation products, depending on the specific reaction pathway.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular processes. For example, its interaction with enzymes involved in oxidative stress can result in the modulation of redox balance within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, a phenylprop-2-enylidene group, and a hydroxy-N-methylanilino moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(5E)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESTKZPAVEVHA-BDKUJZOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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